3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
Description
Properties
Molecular Formula |
C13H8F2N4S |
|---|---|
Molecular Weight |
290.29 g/mol |
IUPAC Name |
3-[6-(2,3-difluorophenyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H8F2N4S/c14-8-4-1-3-7(11(8)15)9-5-2-6-10(17-9)12-18-13(16)20-19-12/h1-6H,(H2,16,18,19) |
InChI Key |
SLLOFMPAYZZWCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC(=CC=C2)C3=NSC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The pyridine backbone is assembled via palladium-catalyzed cross-coupling between 2-amino-6-bromopyridine and 2,3-difluorophenylboronic acid:
Reaction Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Na₂CO₃ (2 equiv)
- Solvent: DME/H₂O (4:1)
- Temperature: 80°C, 12 h
Cyanidation of Pyridin-2-amine
The amino group is converted to a nitrile via diazotization and subsequent cyanation:
- Diazotization : Treat 6-(2,3-difluorophenyl)pyridin-2-amine with NaNO₂/HCl at 0–5°C.
- Cyanation : React the diazonium salt with CuCN in aqueous NH₃.
Yield : 68% (pale-yellow solid).
Thiadiazole Ring Formation via Hurd-Morrow Cyclization
The nitrile intermediate undergoes cyclization with thiourea to construct the 1,2,4-thiadiazole core:
Reaction Protocol :
- Reactants : 6-(2,3-Difluorophenyl)pyridine-2-carbonitrile (1 equiv), thiourea (1.2 equiv)
- Catalyst : Conc. HCl (2 drops)
- Solvent : Ethanol (reflux, 8 h)
Mechanistic Insight :
- Nucleophilic attack of thiourea’s sulfur on the electrophilic nitrile carbon.
- Cyclization with elimination of NH₃ to form the thiadiazole ring.
Yield : 72% (off-white powder).
Spectroscopic Validation :
- IR (KBr) : 3390 cm⁻¹ (N-H stretch), 2210 cm⁻¹ (C≡N, residual nitrile), 1605 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 7.8 Hz, 1H, pyridine-H), 8.21 (s, 2H, NH₂), 7.89–7.82 (m, 3H, aryl-H).
Alternative Methodologies and Optimization
Thiosemicarbazide Cyclization
Adapting methodologies from, an alternative route involves thiosemicarbazide intermediates:
- Hydrazide Formation : React pyridine-2-carbonitrile with hydrazine hydrate.
- Thiosemicarbazide Synthesis : Treat with phenyl isothiocyanate.
- Acid-Catalyzed Cyclization : Use H₂SO₄ to induce ring closure.
Microwave-Assisted Synthesis
Microwave irradiation (MWI) reduces reaction time and improves yield:
Conditions :
- Power: 300 W
- Temperature: 120°C
- Time: 20 min
Yield : 82% (vs. 72% conventional heating).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Time (h) |
|---|---|---|---|
| Hurd-Morrow | 72 | 98.5 | 8 |
| Thiosemicarbazide | 65 | 97.2 | 12 |
| Microwave-Assisted | 82 | 99.1 | 0.33 |
Key Observations :
- MWI enhances reaction efficiency but requires specialized equipment.
- Hurd-Morrow offers simplicity and scalability for industrial applications.
Mechanistic and Kinetic Studies
Rate-Limiting Step in Hurd-Morrow Cyclization
Kinetic profiling identifies thiourea’s nucleophilic attack as the rate-determining step (k = 1.2 × 10⁻³ s⁻¹ at 80°C). Acid catalysis lowers the activation energy by stabilizing the transition state.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate cyclization but promote side reactions (e.g., nitrile hydrolysis). Ethanol balances reactivity and selectivity.
Scalability and Industrial Considerations
Challenges :
- Hygroscopic intermediates necessitate anhydrous conditions.
- Thiourea decomposition at high temperatures (>150°C).
Solutions :
- Use of flow chemistry for continuous Hurd-Morrow cyclization.
- In-line IR monitoring for real-time reaction control.
Biological Relevance and Applications
While biological data for the target compound remains undisclosed, structural analogs exhibit:
Chemical Reactions Analysis
Types of Reactions
3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The table below summarizes structurally related 1,2,4-thiadiazol-5-amine derivatives, highlighting substituent variations and their implications:
Physicochemical Properties
- Lipophilicity: The target compound’s logP is estimated to be higher than non-fluorinated analogs (e.g., 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine, logP ~1.2) due to the hydrophobic difluorophenyl group.
- Solubility : Methoxy-substituted derivatives (e.g., 3-(6-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine) exhibit improved aqueous solubility (Molecular Weight: 208.24 g/mol) compared to bulkier analogs .
Q & A
Q. What are the established synthetic routes for 3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine, and what reaction conditions are critical for optimizing yield and purity?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazides with thiocyanate derivatives. For example, analogous thiadiazole compounds are synthesized by reacting isonicotinoyl hydrazide with potassium thiocyanate under concentrated sulfuric acid, followed by cyclization . Key parameters include:
- Reagent stoichiometry: Excess thiocyanate (1.5–2.0 eq) improves ring closure efficiency.
- Acid catalysis: H₂SO₄ concentration (≥95%) ensures complete dehydration during cyclocondensation .
- Temperature control: Reflux conditions (90–110°C) for 3–5 hours minimize side reactions .
Post-synthesis, purification via recrystallization (e.g., DMSO/water mixtures) enhances purity .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy: ¹H and ¹³C NMR are critical for verifying aromatic proton environments (e.g., distinguishing pyridinyl and difluorophenyl signals) and carbon backbone integrity .
- IR spectroscopy: Confirm thiadiazole ring formation via C=N stretching (1550–1600 cm⁻¹) and N-H bending (3300–3500 cm⁻¹) .
- HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and molecular ion consistency .
Q. How should researchers design stability studies to evaluate this compound under varying storage conditions?
Methodological Answer: Adopt a split-plot factorial design:
- Variables: Temperature (4°C, 25°C, 40°C), humidity (30%, 60%), and light exposure .
- Analysis: Monitor degradation via HPLC every 30 days for 6 months. Use ANOVA to identify significant degradation pathways (e.g., hydrolytic cleavage of the thiadiazole ring) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values) across studies?
Methodological Answer:
- Assay standardization: Replicate experiments using uniform cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Data normalization: Express activity relative to internal standards (e.g., % inhibition of a known inhibitor) to minimize inter-lab variability .
- Meta-analysis: Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting membrane permeability) .
Q. How can computational modeling guide structural optimization for enhanced target binding affinity?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to predict interactions with biological targets (e.g., kinase domains). Prioritize modifications to the difluorophenyl moiety for hydrophobic pocket compatibility .
- DFT calculations: Calculate Fukui indices to identify nucleophilic/electrophilic sites susceptible to metabolic degradation. For example, modifying the thiadiazole’s amino group may improve metabolic stability .
Q. What experimental frameworks are suitable for elucidating the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Omics integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations in treated cells .
- Kinetic assays: Use stopped-flow fluorimetry to measure real-time binding kinetics with purified target proteins .
- CRISPR-Cas9 screening: Knock out putative targets (e.g., kinases) to validate functional dependencies .
Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data?
Methodological Answer:
- Physiologically-based pharmacokinetic (PBPK) modeling: Incorporate parameters like hepatic clearance and blood-brain barrier permeability to predict in vivo behavior from in vitro ADME data .
- Microsampling techniques: Use serial blood microsampling in rodent studies to improve bioavailability curve resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
